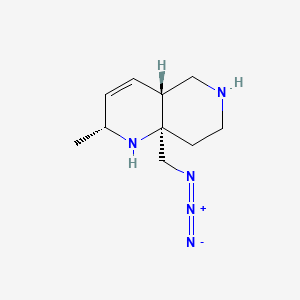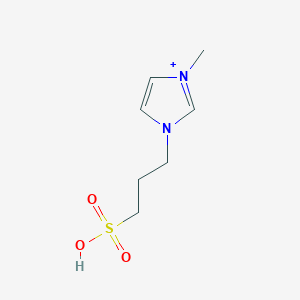![molecular formula C14H8Cl3NO2 B11824562 2-[(2,6-Dichlorophenyl)phenylamino]-2-oxoacetyl Chloride](/img/structure/B11824562.png)
2-[(2,6-Dichlorophenyl)phenylamino]-2-oxoacetyl Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2,6-Dichlorophenyl)phenylamino]-2-oxoacetyl Chloride is a chemical compound used primarily as an intermediate in the synthesis of various pharmaceuticals. It is known for its role in the production of Keto Diclofenac Sodium Salt, an impurity of Diclofenac, which is a widely used nonsteroidal anti-inflammatory drug (NSAID) and cyclooxygenase (COX) inhibitor .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,6-Dichlorophenyl)phenylamino]-2-oxoacetyl Chloride typically involves the reaction of 2,6-dichloroaniline with phenyl isocyanate to form the corresponding urea derivative. This intermediate is then treated with oxalyl chloride to yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and other side reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The process also involves stringent quality control measures to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-[(2,6-Dichlorophenyl)phenylamino]-2-oxoacetyl Chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water to form the corresponding acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Solvents: Anhydrous solvents such as dichloromethane and tetrahydrofuran are often used to prevent hydrolysis.
Catalysts: Lewis acids like aluminum chloride can be used to facilitate certain reactions.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile used. For example, reaction with an amine would yield an amide, while reaction with an alcohol would produce an ester .
Aplicaciones Científicas De Investigación
2-[(2,6-Dichlorophenyl)phenylamino]-2-oxoacetyl Chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: It plays a crucial role in the synthesis of NSAIDs like Diclofenac, which are used to treat pain and inflammation.
Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes
Mecanismo De Acción
The mechanism of action of 2-[(2,6-Dichlorophenyl)phenylamino]-2-oxoacetyl Chloride is primarily related to its role as an intermediate in the synthesis of Diclofenac. Diclofenac works by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that mediate inflammation and pain. The addition of chlorine groups in the ortho position of the phenyl ring increases the potency of the compound by locking the ring in maximal torsion .
Comparación Con Compuestos Similares
Similar Compounds
2-[(2,6-Dichlorophenyl)amino]benzoic acid: A potential non-steroidal anti-inflammatory drug and an analog of 2-[(2,6-dimethylphenyl)amino]benzoic acid.
Diclofenac: A widely used NSAID with a similar structure and mechanism of action.
Uniqueness
2-[(2,6-Dichlorophenyl)phenylamino]-2-oxoacetyl Chloride is unique due to its specific role as an intermediate in the synthesis of Keto Diclofenac Sodium Salt. Its structure allows for specific interactions with reagents and catalysts, making it a valuable compound in pharmaceutical synthesis .
Propiedades
Fórmula molecular |
C14H8Cl3NO2 |
|---|---|
Peso molecular |
328.6 g/mol |
Nombre IUPAC |
2-(N-(2,6-dichlorophenyl)anilino)-2-oxoacetyl chloride |
InChI |
InChI=1S/C14H8Cl3NO2/c15-10-7-4-8-11(16)12(10)18(14(20)13(17)19)9-5-2-1-3-6-9/h1-8H |
Clave InChI |
HUCURUDSQLRFDM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N(C2=C(C=CC=C2Cl)Cl)C(=O)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,7S)-1-phenyl-3-azabicyclo[5.1.0]octane-7-carbaldehyde](/img/structure/B11824501.png)


![tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-3-yl)(methyl)carbamate](/img/structure/B11824520.png)


![methyl N-{5'-nitro-1',2'-dihydrospiro[cyclopentane-1,3'-indol]-2'-ylidene}sulfamate](/img/structure/B11824534.png)

![1-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethan-1-one hydrochloride](/img/structure/B11824543.png)

![(2S,3S)-3-Amino-4-[bis(4-methoxyphenyl)phenylmethoxy]-2-butanol](/img/structure/B11824548.png)


